Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride
Overview
Description
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride: is a chemical compound with significant interest in various scientific fields. It is an ester derivative of 2-amino-3-(4-methylphenyl)propanoic acid, commonly known as a phenylalanine derivative. This compound is often used in research due to its structural similarity to certain amino acids and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methylphenyl)propanoic acid. One common method includes:
Esterification: The carboxylic acid group of 2-amino-3-(4-methylphenyl)propanoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to mix the acid and ethanol under controlled temperatures and pressures.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Conversion to Hydrochloride: The purified ester is then converted to its hydrochloride form using gaseous or aqueous hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in mimicking amino acid behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride exerts its effects is largely dependent on its structural similarity to amino acids. It can interact with various molecular targets, including:
Enzymes: Acting as a substrate or inhibitor.
Receptors: Binding to amino acid receptors and modulating their activity.
Pathways: Influencing metabolic pathways involving amino acids.
Comparison with Similar Compounds
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-phenylpropanoate Hydrochloride: Lacks the methyl group on the aromatic ring, leading to different biological activities.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity.
2-Amino-3-(4-methylphenyl)propanoic Acid: The non-esterified form, which has different pharmacokinetic properties.
This compound’s uniqueness lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-3-(4-methylphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAJBBMBVNQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856570-94-0 | |
Record name | ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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